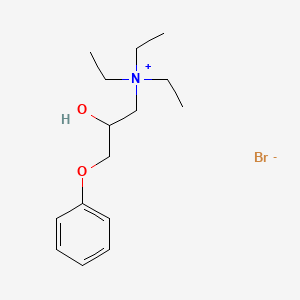
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a bromide ion, contributing to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Reactants: Tertiary amine (e.g., triethylamine) and an alkyl halide (e.g., 3-phenoxypropyl bromide).
Solvent: Common solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactants and conditions.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. The molecular targets and pathways involved include membrane lipids and membrane-associated proteins.
Vergleich Mit ähnlichen Verbindungen
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide can be compared with other quaternary ammonium compounds such as:
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-(tetradecyloxy)-, chloride: Similar structure but with a tetradecyloxy group instead of a phenoxy group, leading to different hydrophobicity and reactivity.
1-Propanaminium, 3-bromo-2-hydroxy-N,N,N-trimethyl-, bromide: Contains a trimethyl group instead of a triethyl group, affecting its steric properties and reactivity.
Eigenschaften
CAS-Nummer |
194151-58-1 |
|---|---|
Molekularformel |
C15H26BrNO2 |
Molekulargewicht |
332.28 g/mol |
IUPAC-Name |
triethyl-(2-hydroxy-3-phenoxypropyl)azanium;bromide |
InChI |
InChI=1S/C15H26NO2.BrH/c1-4-16(5-2,6-3)12-14(17)13-18-15-10-8-7-9-11-15;/h7-11,14,17H,4-6,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFSVFFIQTXRVSY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC(COC1=CC=CC=C1)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
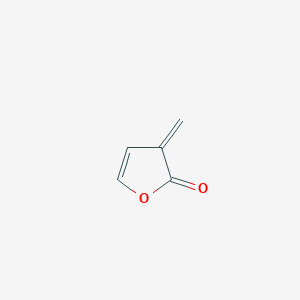
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
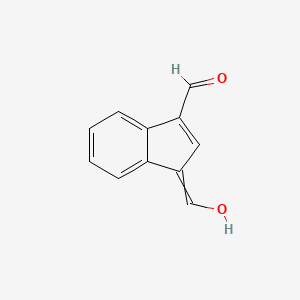
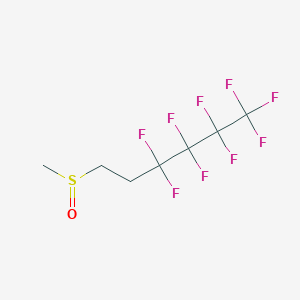
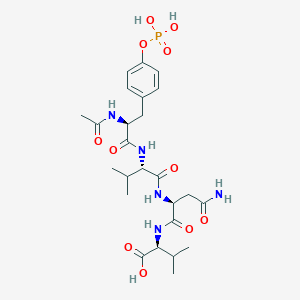
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)

![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
